molecular formula C21H29ClFNO3 B12757259 8-(3-(p-Fluorobenzoyl)propyl)-3-propyl-2-oxa-8-azaspiro(4,5)decan-1-one hydrochloride CAS No. 102504-22-3

8-(3-(p-Fluorobenzoyl)propyl)-3-propyl-2-oxa-8-azaspiro(4,5)decan-1-one hydrochloride

Cat. No.: B12757259
CAS No.: 102504-22-3
M. Wt: 397.9 g/mol
InChI Key: LVZKFPOWGUYNLP-UHFFFAOYSA-N
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Description

“2-Oxa-8-azaspiro(4,5)decan-1-one, 8-(3-(p-fluorobenzoyl)propyl)-3-propyl-, hydrochloride” is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Oxa-8-azaspiro(4,5)decan-1-one, 8-(3-(p-fluorobenzoyl)propyl)-3-propyl-, hydrochloride” typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using p-fluorobenzoyl chloride and an appropriate catalyst.

    Attachment of the Propyl Chain: The propyl chain can be attached through an alkylation reaction using a propyl halide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining an optimal temperature to ensure the desired reaction pathway.

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propyl chain, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzoyl group suggests that it may interact with hydrophobic pockets in proteins, while the spirocyclic structure may confer stability and specificity to its binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-8-azaspiro(4,5)decan-1-one derivatives: Compounds with similar spirocyclic cores but different substituents.

    Fluorobenzoyl derivatives: Compounds with the fluorobenzoyl group attached to different scaffolds.

    Propyl-substituted spiro compounds: Compounds with propyl chains attached to spirocyclic structures.

Uniqueness

The unique combination of a spirocyclic core, a fluorobenzoyl group, and a propyl chain in “2-Oxa-8-azaspiro(4,5)decan-1-one, 8-(3-(p-fluorobenzoyl)propyl)-3-propyl-, hydrochloride” distinguishes it from other compounds. This unique structure may confer specific biological activities and physicochemical properties that are not observed in similar compounds.

Properties

CAS No.

102504-22-3

Molecular Formula

C21H29ClFNO3

Molecular Weight

397.9 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-propyl-2-oxa-8-azaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C21H28FNO3.ClH/c1-2-4-18-15-21(20(25)26-18)10-13-23(14-11-21)12-3-5-19(24)16-6-8-17(22)9-7-16;/h6-9,18H,2-5,10-15H2,1H3;1H

InChI Key

LVZKFPOWGUYNLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)O1.Cl

Origin of Product

United States

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